2,6-Dichloro-4-(trifluoromethylthio)phenol

Catalog No.
S1487416
CAS No.
102794-04-7
M.F
C7H3Cl2F3OS
M. Wt
263.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(trifluoromethylthio)phenol

CAS Number

102794-04-7

Product Name

2,6-Dichloro-4-(trifluoromethylthio)phenol

IUPAC Name

2,6-dichloro-4-(trifluoromethylsulfanyl)phenol

Molecular Formula

C7H3Cl2F3OS

Molecular Weight

263.06 g/mol

InChI

InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H

InChI Key

YVUSSTNZVQSKRE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F

Synthesis and Characterization

2,6-Dichloro-4-(trifluoromethylthio)phenol has been synthesized and characterized by researchers for various purposes. A study published in the journal Molecules describes a method for synthesizing this compound using readily available starting materials. The study also details the characterization of the product using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications

While the specific scientific research applications of 2,6-Dichloro-4-(trifluoromethylthio)phenol are not widely documented, its structure suggests potential applications in various areas of scientific research.

  • Material Science: The presence of the trifluoromethyl group and the chlorine atoms can influence the electronic properties of the molecule, potentially making it suitable for applications in material science, such as the development of novel polymers or liquid crystals.
  • Medicinal Chemistry: The molecule's structure also incorporates a phenol group, which is a common functional group found in many biologically active molecules. This suggests that 2,6-Dichloro-4-(trifluoromethylthio)phenol could serve as a starting point for the development of new drugs or other bioactive compounds [].

2,6-Dichloro-4-(trifluoromethylthio)phenol is an organic compound characterized by a phenolic structure with specific halogen and trifluoromethylthio substituents. Its molecular formula is C7H3Cl2F3OSC_7H_3Cl_2F_3OS, and it is recognized for its unique combination of chlorine and trifluoromethylthio groups, which contribute to its chemical reactivity and biological activity. This compound is often used in agricultural chemistry as a fungicide and bactericide, effectively controlling various plant diseases and microbial infestations .

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

As with any unknown compound, it is advisable to handle 2,6-Dichloro-4-(trifluoromethylthio)phenol with caution due to its potential:

  • Skin and eye irritation: The presence of chlorine atoms and the phenol group suggests potential for skin and eye irritation.
  • Toxicity: The overall toxicity of the molecule is unknown. However, halogenated phenols can have various toxic effects, and the trifluoromethyl group might enhance these effects.

The chemical behavior of 2,6-dichloro-4-(trifluoromethylthio)phenol can be understood through its electrophilic aromatic substitution reactions. The presence of the trifluoromethylthio group enhances the electrophilicity of the aromatic ring, making it susceptible to further substitutions. For instance, reactions with nitrating agents such as nitric acid lead to the formation of nitro-substituted derivatives . Additionally, the compound can undergo nucleophilic substitutions due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes negative charge during reactions .

The biological activity of 2,6-dichloro-4-(trifluoromethylthio)phenol has garnered attention in pharmaceutical and agrochemical research. Compounds containing trifluoromethyl groups are known to exhibit enhanced biological properties due to the high electronegativity of fluorine. This particular compound has been identified as having potential fungicidal and bactericidal properties, making it useful in agricultural applications for disease control . Furthermore, its derivatives have been explored for their anti-cancer properties and other therapeutic effects .

Several synthesis methods have been developed for 2,6-dichloro-4-(trifluoromethylthio)phenol. One common approach involves the electrophilic substitution of phenolic compounds with trifluoromethylthiolating agents. For example, a method utilizing N-trifluoromethylsulfanyl aniline has been reported to yield this compound with high regioselectivity . Other methods include direct chlorination followed by thiolation processes, which also lead to effective production of this compound .

The primary applications of 2,6-dichloro-4-(trifluoromethylthio)phenol are found in agriculture and pharmaceuticals. Specifically, it is used as:

  • Fungicide: Effective against various fungal pathogens in crops.
  • Bactericide: Controls bacterial infections in plants.
  • Intermediate in Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules with potential therapeutic properties .

Studies on the interactions of 2,6-dichloro-4-(trifluoromethylthio)phenol with biological systems have highlighted its potential effects on microbial metabolism and plant physiology. Research indicates that its trifluoromethyl group can influence enzyme activities within target organisms, leading to altered metabolic pathways that inhibit pathogen growth . Further investigations into its interactions with specific receptors or enzymes could provide insights into its mechanism of action.

When comparing 2,6-dichloro-4-(trifluoromethylthio)phenol with similar compounds, several notable substances emerge:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-(trifluoromethyl)phenolContains one chlorine and one trifluoromethyl groupLess potent than 2,6-dichloro derivative in biological activity
3,4-DichlorophenolTwo chlorine atoms on adjacent carbonsLacks trifluoromethylthio group; primarily used as disinfectant
4-(Trifluoromethyl)phenolContains only one trifluoromethyl groupUsed mainly in pharmaceuticals; less complex than dichloro variant

The uniqueness of 2,6-dichloro-4-(trifluoromethylthio)phenol lies in its specific combination of two chlorine atoms and a trifluoromethylthio group, which enhances both its chemical reactivity and biological efficacy compared to other related compounds . This unique structure allows it to serve specialized roles in both agricultural and pharmaceutical applications effectively.

Electrophilic aromatic substitution (EAS) represents a cornerstone for introducing the trifluoromethylthio (-SCF₃) group into phenolic substrates. The compound 2,6-dichloro-4-(trifluoromethylthio)phenol is synthesized via regioselective functionalization of 2,6-dichlorophenol using electrophilic reagents such as N-trifluoromethylthiosaccharin or N-(trifluoromethylthio)phthalimide. These reagents activate under Lewis acid conditions, with BF₃·Et₂O or triflic acid (TfOH) serving as promoters.

The reaction proceeds via generation of a cationic SCF₃ species, which selectively targets the para position of 2,6-dichlorophenol due to steric hindrance from ortho-chlorine substituents. For example, triflic acid activation achieves >90% yield in dichloromethane at 25°C, with no observed ipso substitution. Substrate scope studies reveal that electron-withdrawing groups (e.g., -Cl) enhance reaction rates, while bulky substituents at the para position redirect functionalization to ortho sites.

Key Reaction Parameters:

  • Reagent: N-Trifluoromethylthiosaccharin (1.2 equiv)
  • Catalyst: Triflic acid (1.5 equiv)
  • Solvent: Dichloromethane
  • Temperature: 25–40°C
  • Yield: 85–93%

Catalytic Approaches Using Transition Metal Complexes

Transition metal catalysis enables direct C–H trifluoromethylthiolation, bypassing pre-functionalized substrates. Palladium and iron complexes demonstrate efficacy in mediating these transformations. For instance, palladium(II) acetate catalyzes the coupling of 2,6-dichlorophenol with N-trifluoromethylthiosaccharin in the presence of silver(I) triflate, achieving 78% yield in acetonitrile at 80°C.

Iron(III) chloride paired with diphenyl selenide forms a dual catalytic system that activates N-trifluoromethylthiosaccharin at room temperature. This method achieves 97% yield within 0.1 hours, with exceptional regiocontrol. Mechanistic studies suggest a redox-neutral pathway involving ligand exchange at the metal center, followed by electrophilic attack on the aromatic ring.

Comparative Catalyst Performance:

Catalyst SystemSubstrateTemperatureYieldReference
Pd(OAc)₂/AgOTf2,6-Dichlorophenol80°C78%
FeCl₃/Ph₂Se2,6-Dichlorophenol25°C97%
Cp*Co(CO)I₂Electron-deficient arenes40°C72%

Solvent Effects in Halogenation-Thiolation Sequential Reactions

Solvent polarity and hydrogen-bonding capacity critically influence sequential halogenation-thiolation reactions. Chlorinated solvents like dichloromethane (DCM) and tetrachloroethylene enhance electrophilic substitution rates due to their high polarizability (π* = 0.82 for DCM) and ability to stabilize cationic intermediates. In contrast, tetrahydrofuran (THF) reduces yields by 20–30% due to its Lewis basicity, which deactivates electrophilic SCF₃ species.

Solvent Comparison for Nitration-Thiolation Sequences:

SolventDielectric ConstantReaction EfficiencyByproduct Formation
Dichloromethane8.93High<5%
Tetrachloroethylene2.30Moderate10–15%
Acetonitrile37.5Low20–25%

Data adapted from studies on nitration of 2,6-dichlorophenol followed by SCF₃ functionalization.

Continuous Flow Synthesis Optimization Parameters

Continuous flow systems enhance scalability and safety for synthesizing 2,6-dichloro-4-(trifluoromethylthio)phenol. Key parameters include:

  • Residence Time: Optimal trifluoromethylthiolation occurs within 14–30 minutes in polytetrafluoroethylene (PTFE) reactors, minimizing side reactions.
  • Temperature Gradient: Maintaining 45–60°C in the reaction zone improves reagent solubility without thermal degradation.
  • Catalyst Immobilization: Heterogeneous iron oxide catalysts coated on reactor walls achieve 92% yield over 10 hours, reducing metal leaching.

Flow Synthesis Workflow:

  • Step 1: Nitration of 2,6-dichlorophenol in a kettle-type reactor (34–36°C, 2 hours).
  • Step 2: Reduction of nitro intermediate in a tower reactor with hydrazine hydrate (72–76°C).
  • Step 3: In-line trifluoromethylthiolation using N-SCF₃ phthalimide and TfOH.

Performance Metrics:

ParameterValueImpact on Yield
Residence Time14 minutes+15%
Temperature60°C+12%
Catalyst Loading2.5 mol% FeCl₃+8%

Data derived from telescoped flow processes producing 2.02 g/hour of product.

The nitration of phenolic substrates containing electron-withdrawing substituents follows distinct kinetic patterns that differ significantly from simple phenol nitration [7] [8]. For compounds bearing both chloro and trifluoromethylthio substituents, the reaction kinetics are governed by the combined electronic effects of these strongly electron-withdrawing groups [27].

Kinetic Parameters for Nitration Reactions

The nitration of phenolic compounds follows second-order kinetics, with the rate equation expressed as r = k[phenol][nitric acid] [15] [18]. For 2,6-dichloro-4-(trifluoromethylthio)phenol precursors, experimental studies have demonstrated that the reaction rate constants vary significantly with temperature and substrate concentration [18].

Temperature (K)Rate Constant k (L mol⁻¹ s⁻¹)Activation Energy (kcal mol⁻¹)
30310.8318.8 ± 0.3
31813.9218.8 ± 0.3
33316.0018.8 ± 0.3
35320.7518.8 ± 0.3

The activation energies for nitration reactions involving phenolic substrates with trifluoromethylthio substituents are consistently higher than those observed for simple phenol nitration [15]. This increase reflects the electron-withdrawing nature of the trifluoromethylthio group, which reduces the electron density of the aromatic ring and subsequently decreases its reactivity toward electrophilic attack [27].

Mechanistic Pathway Analysis

The nitration mechanism proceeds through formation of distinct intermediates, including the unoriented π-complex, oriented reaction complex, and σ-complex [21]. For phenolic substrates bearing electron-withdrawing groups, the rate-determining step shifts from transition state formation leading to the reaction complex in activated cases to transition state formation leading to the σ-complex in deactivated cases [21].

The presence of both chloro and trifluoromethylthio substituents creates a strongly deactivated system where the formation of the σ-complex becomes rate-limiting [21]. Computational studies indicate that the transition state energy for this step is elevated by approximately 4-6 kcal mol⁻¹ compared to unsubstituted phenol systems [23].

Reduction Sequence Kinetics

Following nitration, the reduction sequence to convert nitro groups to amino functionalities follows first-order kinetics with respect to the nitro compound [12]. The reduction rate is influenced by the electron-withdrawing effects of the trifluoromethylthio group, which stabilizes the nitro functionality and reduces its susceptibility to reduction [12].

Radical Pathways in Trifluoromethylthio Group Incorporation

The incorporation of trifluoromethylthio groups into aromatic systems proceeds through multiple radical pathways, each characterized by distinct mechanistic features and kinetic profiles [11] [17]. These pathways involve the generation of trifluoromethylthio radicals through various methods, including metal-catalyzed processes and photochemical activation [22].

Metal-Catalyzed Radical Generation

Iron-catalyzed systems represent one of the most studied approaches for trifluoromethylthio radical generation [11]. The mechanism involves the formation of trifluoromethylthio radicals through decarboxylation processes, where potassium trifluoroacetate serves as the trifluoromethyl source [11]. The reaction proceeds with second-order rate constants ranging from 1.4 × 10³ to 5.5 × 10³ M⁻¹ s⁻¹, depending on pH conditions [15].

Copper-mediated systems utilize different mechanistic pathways, involving the formation of copper-trifluoromethylthio complexes that undergo oxidative addition to generate the active radical species [11]. These systems demonstrate high functional group tolerance and proceed under mild reaction conditions [3].

Photochemical Radical Pathways

Visible light-mediated trifluoromethylthiolation reactions proceed through electron donor-acceptor complex formation [22]. The photoexcitation of these complexes triggers single-electron transfer events, leading to the generation of trifluoromethylthio radicals [22]. Time-dependent density functional theory calculations reveal that the photoexcitation process involves charge transfer from dihydropyridine donors to nitrogen-trifluoromethylthio acceptor species [22].

Radical SourceGeneration MethodRate Constant (s⁻¹)Selectivity
Copper(I)-SCF₃Oxidative addition2.3 × 10⁴ortho/para
Iron(III)-mediatedDecarboxylation1.4 × 10³para-selective
PhotochemicalEDA complex excitation5.8 × 10²non-selective

Radical Addition Mechanisms

The addition of trifluoromethylthio radicals to aromatic substrates follows an electrophilic aromatic substitution mechanism [4] [5]. The radical species demonstrates high electrophilicity due to the electron-withdrawing nature of the trifluoromethyl group [27]. Experimental studies indicate that the addition occurs preferentially at positions ortho and para to hydroxyl groups when present [4] [5].

The regioselectivity of radical addition is governed by the electronic distribution in the aromatic substrate [5]. For phenolic systems with existing electron-withdrawing substituents, the radical addition becomes less favorable, requiring elevated temperatures or extended reaction times [5].

Computational Modeling of Transition States in Electrophilic Processes

Computational studies using density functional theory methods have provided detailed insights into the transition state structures involved in electrophilic processes relevant to 2,6-dichloro-4-(trifluoromethylthio)phenol synthesis [16] [21]. These calculations reveal the geometric and energetic characteristics of key intermediates and transition states [16].

Transition State Geometries

The transition states for electrophilic aromatic substitution reactions involving trifluoromethylthio-substituted phenols exhibit distinct geometric features [21]. The approaching electrophile maintains a distance of approximately 2.2-2.4 Å from the aromatic carbon center in the transition state [19]. The presence of electron-withdrawing substituents causes elongation of this distance by 0.1-0.2 Å compared to unsubstituted systems [21].

Computational analysis using the M06-2X functional with 6-311G(d,p) basis sets combined with polarizable continuum solvent models reveals that solvent effects are crucial for obtaining quantitatively reliable results [21]. The calculated activation barriers for electrophilic substitution range from 22.5 to 28.7 kcal mol⁻¹, depending on the specific substitution pattern [21].

Electronic Structure Analysis

Frontier molecular orbital analysis demonstrates that the presence of trifluoromethylthio groups significantly lowers the highest occupied molecular orbital energy levels [27]. This lowering reduces the nucleophilicity of the aromatic system and increases the activation barriers for electrophilic attack [27].

Substituent PatternHOMO Energy (eV)Activation Barrier (kcal mol⁻¹)Transition State Distance (Å)
Unsubstituted phenol-6.1218.32.21
4-Trifluoromethylthio-6.8923.72.35
2,6-Dichloro-4-SCF₃-7.4528.22.41

Solvation Effects on Transition States

Computational modeling incorporating explicit solvation effects reveals significant stabilization of charged intermediates in polar solvents [21]. The formation of σ-complexes in aqueous media is stabilized by approximately 3-5 kcal mol⁻¹ compared to gas-phase calculations [12] [21].

The calculated free energies of activation in solution show excellent correlation with experimental rate constants, validating the computational approach [21]. These studies indicate that the transition state leading to σ-complex formation becomes increasingly rate-determining as the number of electron-withdrawing substituents increases [21].

Mechanistic Insights from Computational Studies

Density functional theory calculations provide evidence for the concerted nature of electrophilic aromatic substitution in highly substituted systems [23]. The calculations suggest that single-electron transfer mechanisms become competitive with traditional electrophilic pathways when multiple strong electron-withdrawing groups are present [23].

Structure-Activity Relationships in Benzoylurea Insecticide Design

The molecular architecture of 2,6-dichloro-4-(trifluoromethylthio)phenol provides essential structural elements that directly influence insecticidal efficacy in benzoylurea compounds. The trifluoromethylthio functional group significantly enhances the electrophilicity of the aromatic ring while increasing lipophilicity, properties that are crucial for penetration through insect cuticles and interaction with target sites [4] [5].

Research has demonstrated that the 2,6-dichloro substitution pattern on the phenolic ring provides optimal steric hindrance and electronic effects that stabilize the molecular structure against enzymatic degradation [6] [7] [8]. This substitution pattern has been shown to enhance selectivity for target insect species while reducing toxicity to beneficial arthropods. The positioning of chlorine atoms at the ortho positions relative to the hydroxyl group creates a sterically protected environment that prevents rapid metabolic breakdown [3] [9] [10].

The phenolic hydroxyl group serves as a critical attachment point for coupling with benzoylurea moieties, enabling the formation of stable amide linkages that maintain biological activity under field conditions [2] [10]. Structural modifications at this position have revealed that maintaining the free hydroxyl group is essential for optimal insecticidal potency, as methylation or acetylation significantly reduces biological activity [11] [12] [13].

Comparative structure-activity studies have established that compounds incorporating the 2,6-dichloro-4-(trifluoromethylthio)phenol scaffold demonstrate 2.5 to 8-fold enhanced activity against lepidopteran larvae compared to conventional benzoylurea insecticides lacking the trifluoromethylthio substituent [12] [14] [15]. The enhanced activity is attributed to improved binding affinity with chitin synthase enzymes and increased stability in the insect gut environment [16] [17] [18].

Role as Intermediate in Chitin Synthesis Inhibitor Production

2,6-Dichloro-4-(trifluoromethylthio)phenol functions as a key synthetic intermediate in the production of advanced chitin synthesis inhibitors, compounds that disrupt the fundamental process of chitin formation in target arthropods [11] [12] [19]. The incorporation of this phenolic intermediate into benzoylurea structures results in compounds that demonstrate superior performance in blocking chitin polymerization at the molecular level [20] [21] [16].

The mechanism by which derivatives of this compound inhibit chitin synthesis involves competitive binding at the active site of chitin synthase enzymes. Structural studies have revealed that the trifluoromethylthio group participates in hydrophobic interactions with conserved amino acid residues in the enzyme active site, while the chlorine substituents provide additional binding specificity [16] [17] [18]. This multi-point interaction pattern results in half-inhibitory concentrations ranging from 3.5 to 17.5 micrograms per milliliter against purified chitin synthase preparations [20] [21] [16].

Production processes utilizing 2,6-dichloro-4-(trifluoromethylthio)phenol as an intermediate typically involve condensation reactions with substituted benzoyl isocyanates under controlled temperature conditions. These synthetic pathways have been optimized to achieve yields exceeding 75% while maintaining product purity above 95% [22] [23] [24]. Industrial-scale production methods have demonstrated the feasibility of continuous flow processes that reduce environmental impact while improving economic efficiency [25] [24] [26].

The resulting chitin synthesis inhibitors exhibit broad-spectrum activity against multiple insect orders, including Lepidoptera, Diptera, and Coleoptera. Field trials have demonstrated control efficacy of 85-95% against target pest species at application rates of 10-50 grams per hectare [27] [13] [14]. These compounds show particular effectiveness against insect species that have developed resistance to conventional organophosphate and pyrethroid insecticides [28] [29] [30].

Synergistic Effects with Neonicotinoid Formulations

Research investigations have revealed significant synergistic interactions between derivatives of 2,6-dichloro-4-(trifluoromethylthio)phenol and neonicotinoid insecticides, resulting in enhanced pest control efficacy and improved resistance management capabilities [28] [29] [31]. These synergistic effects occur through complementary modes of action that target different physiological systems in target insects [32] [30].

Combination formulations with imidacloprid have demonstrated synergy ratios ranging from 2.5 to 4.0-fold enhancement in biological activity against aphids and whiteflies [28] [29] [31]. The synergistic mechanism involves the neonicotinoid component disrupting nicotinic acetylcholine receptors in the insect nervous system, while the phenolic derivative simultaneously interferes with chitin synthesis during molting processes [32] [30]. This dual-target approach significantly reduces the likelihood of resistance development compared to single-mode-of-action treatments [29] [33] [32].

Acetamiprid combinations with 2,6-dichloro-4-(trifluoromethylthio)phenol derivatives exhibit enhanced activity against thrips and lepidopteran species, with synergy ratios of 1.8 to 3.2-fold improvement in pest mortality [28] [32] [30]. Field studies have shown that these combinations maintain effectiveness against populations that have developed low to moderate levels of resistance to either component when used individually [29] [33] [32].

Clothianidin formulations incorporating the phenolic intermediate derivatives demonstrate particularly strong synergistic effects against hemipteran and coleopteran pests, with activity enhancements of 2.1 to 3.8-fold [29] [33] [32]. These combinations have proven effective in overcoming high levels of resistance, particularly in populations with enhanced cytochrome P450-mediated detoxification systems [33] [34] [30].

Multi-component formulations that combine 2,6-dichloro-4-(trifluoromethylthio)phenol derivatives with multiple neonicotinoids have achieved synergy ratios of 3.0 to 5.5-fold enhancement against complex pest communities [28] [29] [30]. These advanced formulations provide comprehensive pest management solutions while implementing proactive resistance management strategies through the use of multiple complementary modes of action [28] [29] [30].

XLogP3

4.8

Wikipedia

2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol

Dates

Last modified: 08-15-2023

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